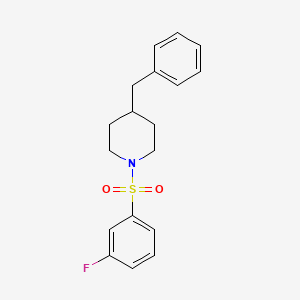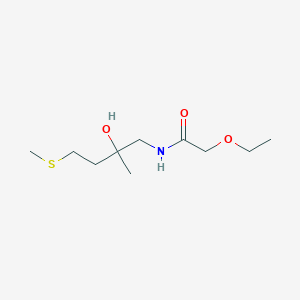![molecular formula C11H21NO4S B2498389 2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid CAS No. 1555902-59-4](/img/structure/B2498389.png)
2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid” is an organic compound . It has a molecular weight of 263.36 . The IUPAC name for this compound is 2-((4-((tert-butoxycarbonyl)amino)butyl)thio)acetic acid .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO4S/c1-11(2,3)16-10(15)12-6-4-5-7-17-8-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) .Chemical Reactions Analysis
Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound is stored at room temperature . The physical form of this compound is oil .Scientific Research Applications
Environmental Impact and Toxicology
Although not directly linked to 2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid, studies on related compounds, like 2,4-D herbicides, show the significance of understanding the environmental impact and potential toxicological effects of chemical agents. Zuanazzi et al. (2020) highlight the importance of assessing the toxicology and mutagenicity of 2,4-D herbicides, emphasizing the need for continued research in this field to understand the environmental and health implications of such compounds (Zuanazzi, Ghisi, & Oliveira, 2020).
Industrial Applications and Corrosion
The relevance of carboxylic acid derivatives in industrial applications, particularly concerning their interaction with metals, is evident from the work of Bastidas and La Iglesia (2007). They discuss the corrosive effects of carboxylic acids like acetic acid on metals, underlining the importance of understanding these interactions for industrial applications, including in environments where this compound or its derivatives might be used (Bastidas & La Iglesia, 2007).
Waste Treatment and Pesticide Industry
Goodwin et al. (2018) address the treatment of wastewater from industries like the pesticide production sector, noting the importance of removing toxic pollutants to prevent environmental contamination. This context is relevant for understanding the broader implications of handling and disposing of compounds like this compound in an industrial setting (Goodwin, Carra, Campo, & Soares, 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-6-4-5-7-17-8-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMVZHVOVHMBMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-({[(2-methoxyphenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B2498308.png)
![(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2498312.png)
![(E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2498313.png)


![Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2498318.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2498319.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2498321.png)


![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2498327.png)

![6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498329.png)